Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Description
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative with a molecular framework that combines a substituted phenyl group (4-methylphenyl) and a sulfamoyl-linked 2-ethoxyphenyl moiety. This compound is structurally characterized by:
- A thiophene core substituted at positions 3 and 4.
- A sulfamoyl bridge connecting the thiophene ring to a 2-ethoxyphenyl group.
- An ethyl ester at position 2 of the thiophene.
Properties
IUPAC Name |
ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5S2/c1-4-27-19-9-7-6-8-18(19)23-30(25,26)21-17(16-12-10-15(3)11-13-16)14-29-20(21)22(24)28-5-2/h6-14,23H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCTWYYQCIJWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the thiophene derivative with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiophene derivatives with halogen atoms or other substituents.
Scientific Research Applications
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Position Effects: The position of alkoxy groups (e.g., 2-ethoxy vs. 4-methoxy) on the phenylsulfamoyl moiety significantly alters steric and electronic properties. Meta-methoxy substitution (as in ) may disrupt symmetry, affecting crystallinity or solubility.
Core Heterocycle Modifications :
- Replacement of thiophene with benzothiophene () increases aromatic surface area, which could enhance π-π stacking interactions in biological targets but may reduce metabolic stability .
Functional Group Contributions: Electron-withdrawing groups (e.g., bromo, cyano) in and increase electrophilicity, making these analogs more reactive in nucleophilic substitution or cross-coupling reactions . Ethyl ester groups in all compounds improve solubility in organic solvents, critical for synthetic handling.
Crystallographic and Conformational Data
X-ray crystallography studies of related compounds provide insights into molecular conformation:
- The near-planar conformation (2.0° dihedral angle) observed in suggests minimal distortion in the thiophene-ester system, promoting tight crystal packing and stability .
- Hydrogen bonding between sulfanyl groups and carbonyl oxygen (2.554 Å) may contribute to lattice stability and melting point elevation .
Biological Activity
Structure
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate features a thiophene ring substituted with various functional groups, including an ethoxyphenyl sulfamoyl group and a methylphenyl group. The molecular formula can be denoted as .
Antimicrobial Properties
Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. In a study focusing on similar compounds, it was found that modifications to the thiophene ring can enhance antibacterial efficacy against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Thiophene derivatives have also been explored for their anticancer properties. A case study reported that certain sulfamoyl-substituted thiophenes demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of thiophene compounds. Some studies have shown that these compounds can inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases . This suggests a possible therapeutic role in conditions such as arthritis or inflammatory bowel disease.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Table 2: Structural Variations and Their Biological Impact
| Compound Variation | Biological Activity | Reference |
|---|---|---|
| Sulfamoyl group addition | Enhanced antimicrobial activity | |
| Ethoxy substitution | Increased anti-inflammatory effects |
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested various thiophene derivatives against common bacterial strains. The results indicated that ethyl sulfamoyl derivatives exhibited higher inhibition zones compared to their unsubstituted counterparts, suggesting structural modifications significantly impact biological activity.
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that this compound caused a dose-dependent reduction in cell viability in several cancer cell lines, including breast and lung cancer cells. The compound's ability to trigger apoptotic pathways was confirmed through flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
